Ethyl homovanillate acts as a potent inhibitor of MAO-A, an enzyme responsible for breaking down neurotransmitters like dopamine, norepinephrine, and serotonin in the brain. This characteristic makes it a valuable research tool for studying the role of these neurotransmitters in various neurological and behavioral functions [, ].
Due to its MAO-A inhibitory properties, ethyl homovanillate has been investigated in the context of neurodegenerative diseases like Parkinson's disease and Alzheimer's disease, where alterations in dopamine and other neurotransmitter levels are observed [, ]. Research explores its potential as a therapeutic tool or a probe to understand these diseases better.
Ethyl homovanillate possesses a characteristic vanilla-like odor and taste, making it relevant in flavor and fragrance research []. It can be used as a reference compound or a starting material for synthesizing other flavor and fragrance molecules.
Ethyl homovanillate's diverse properties have also led to its exploration in other research areas, including:
Ethyl homovanillate is an ester derived from homovanillic acid, characterized by a methoxy group and a hydroxy group on its aromatic ring. This compound is often utilized for its flavoring and fragrance properties, resembling vanilla due to its sweet and pleasant aroma. It is recognized in databases such as PubChem, where it is cataloged under the compound ID 108965 .
Research indicates that ethyl homovanillate exhibits several biological activities. It has been studied for its potential antioxidant properties and effects on neurotransmitter levels, which may influence mood and cognitive functions. Additionally, some studies suggest that it may have anti-inflammatory effects, making it a candidate for further pharmacological exploration .
Ethyl homovanillate can be synthesized through several methods:
Ethyl homovanillate finds applications primarily in:
Studies have explored the interactions of ethyl homovanillate with various biological systems. For instance, its effects on neurotransmitter modulation suggest potential implications in neuropharmacology. Additionally, its antioxidant properties indicate possible protective roles against oxidative stress in cells .
Ethyl homovanillate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Homovanillic Acid | C₈H₈O₃ | Precursor to ethyl homovanillate; lacks ethyl group |
| Vanillin | C₈H₈O₃ | Main component of vanilla; similar aroma profile |
| Methyl Homovanillate | C₉H₁₀O₄ | Methylated version; may exhibit different activities |
Ethyl homovanillate's unique structure, featuring both methoxy and hydroxy groups along with an ethyl side chain, distinguishes it from other similar compounds. This structural configuration may contribute to its specific aroma profile and biological effects, making it a valuable compound in both culinary and pharmaceutical contexts.
Ethyl homovanillate demonstrates well-defined proton chemical shifts characteristic of its phenolic ester structure. The compound exhibits distinct hydrogen environments corresponding to the aromatic protons, methoxy group, ethyl ester moiety, and benzylic methylene linkage [1].
Aromatic Region Characteristics
The aromatic proton signals appear in the characteristic region between 6.8-6.9 parts per million. Specifically, the proton nuclear magnetic resonance spectrum reveals three distinct aromatic signals: a doublet at 6.9 parts per million corresponding to the hydrogen atom adjacent to the hydroxyl group, a doublet at 6.8 parts per million for the hydrogen ortho to the methoxy substituent, and a doublet of doublets at 6.78 parts per million representing the remaining aromatic proton [1] [2]. These chemical shifts reflect the electron-donating effects of both the hydroxyl and methoxy substituents on the aromatic ring system.
Aliphatic Region Analysis
The ethyl ester functionality produces characteristic splitting patterns. The ethylene protons of the ester group appear as distinct multipiples at 4.11 and 3.94 parts per million, demonstrating downfield shifts due to the electron-withdrawing carbonyl group [2]. The terminal methyl group of the ethyl ester appears as a triplet, typically observed around 1.2 parts per million with a coupling constant consistent with adjacent methylene protons.
Methoxy and Methylene Signals
The methoxy group attached to the aromatic ring produces a singlet at 3.88 parts per million, integrating for three protons [1] [2]. The benzylic methylene group connecting the aromatic ring to the carbonyl appears as a singlet at approximately 3.6 parts per million, integrating for two protons and showing characteristic downfield shift due to both aromatic and carbonyl deshielding effects [2].
Carbon-13 nuclear magnetic resonance provides detailed structural information about the carbon framework of ethyl homovanillate. The spectrum exhibits signals characteristic of aromatic carbons, ester functionality, and aliphatic substituents [1] [3].
Carbonyl Carbon Signal
The ester carbonyl carbon appears at approximately 172.4 parts per million, consistent with aliphatic ester functionality [1] [2]. This chemical shift reflects the typical range for ethyl ester carbonyls and confirms the presence of the ester linkage.
Aromatic Carbon Region
The aromatic carbons exhibit characteristic chemical shifts between 111-147 parts per million. Specifically, the carbon bearing the hydroxyl group appears around 146.5 parts per million, while the carbon bearing the methoxy group resonates at 144.7 parts per million [1] [2]. The remaining aromatic carbons appear at 125.6, 122.0, 114.4, and 111.7 parts per million, reflecting the substitution pattern and electronic environment of the benzene ring [1] [4].
Aliphatic Carbon Assignments
The methoxy carbon appears at 55.8 parts per million, characteristic of aromatic methoxy substituents. The ethyl ester carbons resonate at 52.0 parts per million for the methylene carbon and approximately 14 parts per million for the terminal methyl carbon [1] [2]. The benzylic methylene carbon connecting the aromatic ring to the carbonyl appears at 40.7 parts per million [1] [4].
Under electron ionization conditions, ethyl homovanillate exhibits characteristic fragmentation patterns that provide structural confirmation and enable identification in complex mixtures. The molecular ion peak appears at mass-to-charge ratio 210, corresponding to the molecular weight of the compound [3] [5].
Base Peak and Primary Fragmentations
The base peak in the electron ionization mass spectrum occurs at mass-to-charge ratio 137, representing the loss of the ethyl ester group (loss of 73 mass units) to form the homovanillyl cation [3] [6] [5]. This fragmentation represents the most stable fragment ion due to the resonance stabilization provided by the aromatic ring system and the hydroxyl-methoxy substitution pattern.
Secondary Fragmentation Pathways
Additional significant fragment ions appear at mass-to-charge ratios 122, 94, and 77. The fragment at mass-to-charge ratio 122 likely corresponds to the loss of the methyl group from the base peak (137 - 15), while the fragment at 94 represents further loss of the carbonyl group [3]. The fragment at mass-to-charge ratio 77 corresponds to the phenyl cation, indicating complete loss of all substituents from the aromatic ring [3].
Molecular Ion Stability
The molecular ion peak at mass-to-charge ratio 210 typically shows moderate abundance (approximately 22-30% relative intensity), indicating reasonable molecular ion stability under electron ionization conditions [3] [5] [7]. This stability facilitates molecular weight determination and structural confirmation.
Ethyl homovanillate demonstrates favorable gas chromatographic properties, making it suitable for gas chromatography-mass spectrometry analysis. The compound exhibits good thermal stability and appropriate volatility for gas phase analysis [8] [9].
Retention Time Characteristics
Under typical gas chromatographic conditions using nonpolar stationary phases, ethyl homovanillate elutes with retention times that allow separation from related phenolic compounds. The retention index on polar columns such as Database-Wax phases has been reported as 2759 [5], providing reliable identification parameters for complex mixture analysis.
Analytical Applications
The compound serves as an important analyte in lignin depolymerization studies and natural product analysis. Gas chromatography-mass spectrometry methods enable quantitative determination of ethyl homovanillate in bio-oil samples and plant extracts, particularly in essential oil analysis where it has been identified as a major component [10] [8] [9].
Ethyl homovanillate exhibits characteristic infrared absorption bands that serve as diagnostic fingerprints for structural identification. The infrared spectrum displays absorption features corresponding to hydroxyl, aromatic, ester, and ether functional groups [11] [12].
Hydroxyl Stretching Vibrations
The phenolic hydroxyl group produces a characteristic broad absorption band in the region of 3200-3600 wavenumbers per centimeter. This band typically appears as a broad, medium to strong intensity absorption due to hydrogen bonding interactions. The exact position and shape of this band provide information about the hydrogen bonding environment of the hydroxyl group [13] [14].
Carbonyl Stretching Vibrations
The ester carbonyl group exhibits a strong, sharp absorption band typically around 1735-1750 wavenumbers per centimeter. This characteristic frequency confirms the presence of the aliphatic ester functionality and distinguishes it from other carbonyl-containing compounds such as aldehydes or ketones [12] [15].
Aromatic Ring Vibrations
The aromatic ring system produces characteristic absorption bands in the region of 1600-1450 wavenumbers per centimeter, corresponding to carbon-carbon stretching vibrations within the benzene ring [15]. Additional aromatic overtone and combination bands appear in the region of 2000-1670 wavenumbers per centimeter, providing further confirmation of the aromatic substitution pattern.
Carbon-Hydrogen Stretching Vibrations
Aliphatic carbon-hydrogen stretching vibrations appear in the region of 2975-2845 wavenumbers per centimeter, corresponding to the methyl and methylene groups of the ethyl ester and methoxy substituents [16]. Aromatic carbon-hydrogen stretching occurs at slightly higher frequencies, typically around 3000-3100 wavenumbers per centimeter.
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, particularly for symmetric vibrations and aromatic ring modes. Ethyl homovanillate demonstrates characteristic Raman scattering patterns that enable structural identification [17].
Aromatic Ring Breathing Modes
The aromatic ring exhibits characteristic breathing and stretching modes in the Raman spectrum, typically appearing as strong bands in the region of 1000-1600 wavenumbers per centimeter. These modes are particularly intense in Raman spectroscopy due to the high polarizability of the aromatic π-electron system [17].
Carbon-Carbon Stretching Vibrations
Symmetric carbon-carbon stretching vibrations within the aromatic ring produce intense Raman bands that are often weak or absent in infrared spectroscopy. These vibrations provide valuable structural information about the substitution pattern and electronic environment of the aromatic system [17].
Ethyl homovanillate exhibits characteristic ultraviolet-visible absorption properties arising from the extended conjugation of the substituted benzene ring system. The phenolic chromophore produces distinct absorption features that enable spectroscopic identification and quantitative analysis [18] [19] [20].
Primary Absorption Maximum
The compound displays a primary absorption maximum in the ultraviolet region, typically around 280-290 nanometers, corresponding to the π→π* transition of the substituted aromatic ring system [18] [19]. This absorption band is characteristic of phenolic compounds with electron-donating substituents such as hydroxyl and methoxy groups.
Secondary Absorption Features
Additional absorption features appear at shorter wavelengths, typically around 230-250 nanometers, corresponding to higher energy electronic transitions within the aromatic system. The exact positions and intensities of these bands depend on the specific substitution pattern and electronic effects of the functional groups [18] [20].
Molar Absorptivity Characteristics
The molar absorptivity values for the primary absorption bands are moderate to high, reflecting the effective conjugation within the chromophore system. These values enable quantitative determination of ethyl homovanillate concentrations in solution using Beer-Lambert law relationships [19] [20].
Ultraviolet-visible spectroscopy serves as an important analytical tool for ethyl homovanillate identification and quantification. High-performance liquid chromatography with ultraviolet detection commonly employs detection wavelengths around 365 nanometers for optimal sensitivity [19] [20].
Solvent Effects
The absorption characteristics of ethyl homovanillate show dependence on solvent polarity and hydrogen bonding interactions. Polar protic solvents typically cause bathochromic shifts in the absorption maxima due to stabilization of the excited state through hydrogen bonding interactions [20].
Quantitative Analysis Parameters
The compound exhibits linear relationships between concentration and absorbance over typical analytical concentration ranges, making it suitable for quantitative analysis in biological and environmental samples. Detection limits in the microgram per milliliter range are achievable using standard ultraviolet-visible spectrophotometric methods [19] [20].
| Spectroscopic Parameter | Value/Range | Assignment |
|---|---|---|
| ¹H NMR Aromatic Region | 6.8-6.9 ppm | Aromatic protons |
| ¹H NMR Methoxy | 3.88 ppm | -OCH₃ group |
| ¹H NMR Benzylic CH₂ | 3.6 ppm | -CH₂CO₂Et |
| ¹³C NMR Carbonyl | 172.4 ppm | C=O ester |
| Mass Spectrum Base Peak | m/z 137 | [M-OEt]⁺ |
| Molecular Ion | m/z 210 | [M]⁺- |
| IR Carbonyl Stretch | 1735-1750 cm⁻¹ | C=O ester |
| IR OH Stretch | 3200-3600 cm⁻¹ | Phenolic OH |
| UV-Vis λmax | 280-290 nm | π→π* transition |
| Retention Index (DB-Wax) | 2759 | GC identification |
Irritant